Pyrazine-2-carbohydrazide

Description

The exact mass of the compound Pyrazine-2-carbohydrazide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88100. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pyrazine-2-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazine-2-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pyrazine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c6-9-5(10)4-3-7-1-2-8-4/h1-3H,6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFIJHDYYOCZME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90227608 | |

| Record name | Pyrazinoic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-05-8 | |

| Record name | 2-Pyrazinecarboxylic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazinylcarbonylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 768-05-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazinoic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrazine-2-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZINYLCARBONYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9GFH1A08Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pyrazine-2-carbohydrazide: A Technical Guide to its Fundamental Properties

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine-2-carbohydrazide is a heterocyclic organic compound that has attracted significant attention in medicinal chemistry.[1] Characterized by a pyrazine ring attached to a carbohydrazide functional group, this molecule serves as a versatile scaffold for the synthesis of various derivatives with potential therapeutic applications.[1][2] Its structural analogs and derivatives have been extensively studied for their biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][3] This document provides a comprehensive overview of the fundamental properties of pyrazine-2-carbohydrazide, detailed experimental protocols, and an exploration of its mechanism of action.

Physicochemical Properties

The core identity and physical characteristics of Pyrazine-2-carbohydrazide are summarized below.

Table 1: Chemical Identifiers for Pyrazine-2-carbohydrazide

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | pyrazine-2-carbohydrazide | [4] |

| CAS Number | 768-05-8 | [1][4][5] |

| Molecular Formula | C₅H₆N₄O | [4][5] |

| Synonyms | Pyrazinoic acid hydrazide, 2-Pyrazinecarbohydrazide, 2-(Hydrazinocarbonyl)pyrazine | [4] |

| InChIKey | OHFIJHDYYOCZME-UHFFFAOYSA-N | [1][4] |

| SMILES | NNC(=O)c1cnccn1 |[4][5] |

Table 2: Physical and Chemical Properties of Pyrazine-2-carbohydrazide

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 138.13 g/mol | [4][5] |

| Appearance | White to light yellow powder or crystals | |

| Melting Point | 168.0 - 172.0 °C (Lit: 170 °C) | [5] |

| Purity | >97.0% (GC) | |

| LogP | -1.16 | [6] |

| Storage Conditions | Store at 2°C - 8°C under inert gas (e.g., Nitrogen) |[5] |

Synthesis and Characterization

The synthesis of pyrazine-2-carbohydrazide is a well-established process, typically involving the hydrazinolysis of a pyrazine-2-carboxylic acid ester.

Synthesis Pathway

A common and effective method for synthesizing pyrazine-2-carbohydrazide involves a two-step process starting from pyrazine-2-carboxylic acid. The acid is first esterified, commonly using methanol, to form methyl pyrazine-2-carboxylate. This intermediate is then reacted with hydrazine hydrate, which substitutes the methoxy group to yield the final pyrazine-2-carbohydrazide product.[7][8] An alternative starting material is pyrazinamide, which can be converted to the target compound via biotransformation using the acyltransferase activity of certain bacteria or through chemical hydrolysis and subsequent reaction with hydrazine.[9][10]

Experimental Protocol: Synthesis from Pyrazine-2-carboxylic Acid.[9][10]

This protocol details the laboratory-scale synthesis of pyrazine-2-carbohydrazide.

Step 1: Esterification

-

Dissolve pyrazine-2-carboxylic acid (0.01 mol, 1.24 g) in methanol (50 mL).[7][8]

-

Add a few drops of concentrated sulfuric acid to act as a catalyst.[7][8]

-

Reflux the mixture for approximately 72 hours.[7][8] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

Step 2: Hydrazinolysis

-

To the solution containing the methyl pyrazine-2-carboxylate intermediate, add 100% hydrazine hydrate (0.3 mol).[7][8]

Step 3: Crystallization and Purification

-

Allow the reaction mixture to cool to room temperature.[7]

-

Permit the solvent to evaporate slowly, which will result in the formation of orange crystals of the target compound.[7][8]

-

Filter the crystals from the solution.[7]

-

Wash the collected crystals with cold ethanol and dry them under a vacuum to yield the pure pyrazine-2-carbohydrazide product.[7][8]

Characterization

The synthesized compound is typically characterized using various spectroscopic methods to confirm its structure and purity.

Table 3: Spectroscopic Data for Pyrazine-2-carbohydrazide

| Technique | Data (in DMSO-d₆) | Assignment |

|---|---|---|

| ¹H NMR | δ 10.14 (s, 1H) | Amide proton (-NH) |

| δ 9.13 (d, 1H) | Pyrazine ring proton (H3) | |

| δ 8.84 (d, 1H) | Pyrazine ring proton (H6) | |

| δ 8.70 (dd, 1H) | Pyrazine ring proton (H5) | |

| δ 4.70 (s, 2H) | Hydrazide protons (-NH₂) | |

| IR (KBr, cm⁻¹) | 3346 | -OH (present in some derivatives) |

| 3182 | -NH stretch | |

| 1691 | C=O (Amide I) stretch | |

| 1630 | C=N stretch | |

| 1301 | C-O stretch |

Note: NMR data sourced from BenchChem Application Notes[7]. IR data is for a derivative, N′-(1-(2-hydroxyphenyl)ethylidene)pyrazine-2-carbohydrazide.[2]

Experimental Protocol: Purity Analysis (HPLC).[9][11]

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the final product.

-

System Preparation : Use a C18 reverse-phase column.

-

Mobile Phase : Prepare a suitable mobile phase, typically a mixture of methanol/water or acetonitrile/water. The exact ratio should be optimized for the best peak separation.

-

Sample Preparation : Dissolve a small amount of the synthesized pyrazine-2-carbohydrazide in the mobile phase.

-

Instrument Settings :

-

Detector : Diode Array Detector (DAD) or UV Detector. The wavelength should be set to the λmax of the compound in the mobile phase.

-

Flow Rate : Set to a typical rate of 1.0 mL/min.

-

Injection Volume : Inject 10-20 µL of the sample solution.

-

Temperature : Maintain the column at an ambient temperature.

-

-

Analysis : Run the sample and analyze the resulting chromatogram for a single major peak, indicating the purity of the compound.

Biological Activity and Mechanism of Action

Pyrazine-2-carbohydrazide and its derivatives are primarily recognized for their antimicrobial properties, especially against the bacterium responsible for tuberculosis.

Antimicrobial Activity

Derivatives of pyrazine-2-carbohydrazide have demonstrated significant antimicrobial activity.[9] They are particularly potent against Gram-positive bacteria such as S. aureus and B. subtilis and show activity against some Gram-negative bacteria like E. coli and Salmonella typhi.[3][9] The most notable application is in the context of anti-tuberculosis research, where its structural analogs are potent against Mycobacterium tuberculosis.[1][11]

Mechanism of Action

The antitubercular mechanism of action for derivatives of pyrazine-2-carbohydrazide is believed to involve the inhibition of key enzymes essential for the bacterium's survival.[1] One critical target is the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1] This enzyme plays a crucial role in the biosynthesis of arabinogalactan and lipoarabinomannan, which are essential components of the mycobacterial cell wall. By inhibiting DprE1, these compounds disrupt cell wall synthesis, leading to bacterial death.[1]

References

- 1. Pyrazine-2-carbohydrazide | 768-05-8 | Benchchem [benchchem.com]

- 2. bendola.com [bendola.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazine-2-Carboxylic Acid Hydrazide | C5H6N4O | CID 258796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrazine-2-carbohydrazide | 768-05-8 | FP02880 | Biosynth [biosynth.com]

- 6. Hit2Lead | pyrazine-2-carbohydrazide | CAS# 768-05-8 | MFCD00778762 | BB-3002804 [hit2lead.com]

- 7. benchchem.com [benchchem.com]

- 8. chemicaljournal.org [chemicaljournal.org]

- 9. jyoungpharm.org [jyoungpharm.org]

- 10. tandfonline.com [tandfonline.com]

- 11. ajgreenchem.com [ajgreenchem.com]

Pyrazine-2-carbohydrazide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine-2-carbohydrazide is a heterocyclic organic compound featuring a pyrazine ring substituted with a carbohydrazide group.[1] This molecule serves as a versatile scaffold in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of pharmaceuticals.[2] Notably, it is a derivative of pyrazinamide, a first-line medication for the treatment of tuberculosis.[3] The unique chemical structure of pyrazine-2-carbohydrazide, with its nitrogen-containing aromatic ring and reactive hydrazide functional group, imparts it with significant biological activities, including antimicrobial and potential antitumor properties.[1][4] This guide provides an in-depth overview of its chemical identifiers, physicochemical properties, synthesis protocols, and its mechanism of action in relevant biological pathways.

Chemical Identifiers and Physicochemical Properties

Accurate identification and characterization are paramount in chemical and pharmaceutical research. Pyrazine-2-carbohydrazide is cataloged in numerous chemical databases, ensuring its unambiguous identification.

Table 1: Chemical Identifiers for Pyrazine-2-carbohydrazide[1][4][5][6][7]

| Identifier Type | Identifier |

| CAS Number | 768-05-8 |

| IUPAC Name | pyrazine-2-carbohydrazide |

| Molecular Formula | C₅H₆N₄O |

| Molecular Weight | 138.13 g/mol |

| InChI Key | OHFIJHDYYOCZME-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C=N1)C(=O)NN |

| European Community (EC) Number | 872-028-9 |

| UNII | V9GFH1A08Z |

| ChEMBL ID | CHEMBL125613 |

| PubChem CID | 258796 |

Table 2: Physicochemical Data of Pyrazine-2-carbohydrazide[4][7]

| Property | Value |

| Appearance | White to Light yellow powder/crystal |

| Melting Point | 168.0 to 172.0 °C |

| Purity | >97.0% (GC) |

| Storage Conditions | Store at 2°C - 8°C under inert gas (Nitrogen) |

Synthesis of Pyrazine-2-carbohydrazide

The synthesis of pyrazine-2-carbohydrazide is a well-established process involving the hydrazinolysis of a pyrazine-2-carboxylate ester.[1] A common laboratory-scale protocol is detailed below.

Experimental Protocol: Synthesis of Pyrazine-2-carbohydrazide[2][3]

Materials:

-

Pyrazine-2-carboxylic acid (0.01 mol, 1.24 g)

-

Methanol (50 mL)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Hydrazine Hydrate (100%, 0.3 mol)

-

Cold Ethanol (for washing)

Procedure:

-

Esterification:

-

Dissolve pyrazine-2-carboxylic acid in methanol in a round-bottom flask.

-

Add a few drops of concentrated sulfuric acid to catalyze the reaction.

-

Reflux the mixture for 72 hours. This step produces methyl pyrazine-2-carboxylate.

-

-

Hydrazinolysis:

-

To the solution containing the methyl pyrazine-2-carboxylate, add hydrazine hydrate.

-

Reflux the resulting mixture for an additional 8 hours.

-

-

Crystallization and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Slowly evaporate the solvent to yield orange crystals of pyrazine-2-carbohydrazide.

-

Filter the crystals and wash them with cold ethanol.

-

Dry the purified crystals under a vacuum.

-

The progress of the reaction and the purity of the final product can be monitored using Thin Layer Chromatography (TLC) and confirmed by analytical techniques such as IR, ¹H NMR, and Mass Spectrometry.[5]

Synthesis Workflow

The synthesis process can be visualized as a two-step workflow.

Caption: A workflow diagram illustrating the synthesis of Pyrazine-2-carbohydrazide.

Antimicrobial Activity and Mechanism of Action

Pyrazine-2-carbohydrazide and its derivatives have demonstrated notable antimicrobial activity, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] The mechanism of action is believed to involve the inhibition of essential enzymes in the bacterial cell wall synthesis pathway.

Derivatives of pyrazine-2-carbohydrazide have been shown to inhibit the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1] This enzyme is critical for the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall. Inhibition of DprE1 disrupts the integrity of the cell wall, ultimately leading to bacterial cell death.[1]

Signaling Pathway Inhibition

The inhibitory action of pyrazine-2-carbohydrazide derivatives on the fatty acid biosynthesis pathway, specifically targeting the enzyme Ole1p (a Δ9-fatty acid desaturase), has also been reported for some of its analogs.[6] This inhibition disrupts the production of monounsaturated fatty acids, which are essential for maintaining cell membrane fluidity and participating in lipid signaling.

Caption: Inhibition of Ole1p by a Pyrazine-2-carbohydrazide derivative.

Conclusion

Pyrazine-2-carbohydrazide is a compound of significant interest in the field of medicinal chemistry and drug development. Its established synthesis routes and well-characterized properties make it a valuable building block for the creation of novel therapeutic agents. The antimicrobial activity, particularly against Mycobacterium tuberculosis, underscores its importance in the ongoing search for more effective treatments for infectious diseases. Further research into the derivatization of pyrazine-2-carbohydrazide and the elucidation of its mechanisms of action will continue to be a promising area of investigation for the scientific community.

References

Pyrazine-2-Carbohydrazide: A Comprehensive Technical Guide on its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure and synthesis of Pyrazine-2-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. This document details its structural features, experimental protocols for its synthesis, and key analytical data.

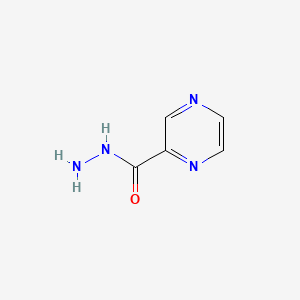

Chemical Structure

Pyrazine-2-carbohydrazide is characterized by a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, substituted with a carbohydrazide group at the 2-position.[1] The molecular formula of Pyrazine-2-carbohydrazide is C₅H₆N₄O.[1]

Below is a 2D representation of the chemical structure of Pyrazine-2-carbohydrazide.

Caption: 2D Chemical Structure of Pyrazine-2-carbohydrazide.

Synthesis of Pyrazine-2-carbohydrazide

Pyrazine-2-carbohydrazide can be synthesized through several routes, with the most common methods starting from either pyrazine-2-carboxylic acid or pyrazinamide.

Synthesis from Pyrazine-2-carboxylic Acid

This synthetic route involves a two-step process: esterification of pyrazine-2-carboxylic acid followed by hydrazinolysis of the resulting ester.[2][3]

Experimental Protocol:

Step 1: Esterification of Pyrazine-2-carboxylic Acid

-

Dissolve pyrazine-2-carboxylic acid (0.01 mol, 1.24 g) in methanol (50 mL).[3]

-

Add a few drops of concentrated sulfuric acid as a catalyst.[3]

-

Reflux the mixture for 72 hours.[3]

Step 2: Hydrazinolysis of the Ester

-

To the solution containing the methyl pyrazine-2-carboxylate from the previous step, add 100% hydrazine hydrate (0.3 mol).[3]

-

Reflux the mixture for an additional 8 hours.[3]

-

Allow the reaction mixture to cool and evaporate slowly at room temperature to obtain orange crystals of pyrazine-2-carbohydrazide.[3]

-

Filter the crystals, wash them with cold ethanol, and dry them under a vacuum to yield the pure product.[3]

Synthesis from Pyrazinamide

An alternative synthesis method starts with the hydrolysis of pyrazinamide to pyrazinoic acid, followed by esterification and hydrazinolysis.[4][5]

Experimental Protocol:

-

Hydrolysis of Pyrazinamide: Hydrolyze pyrazinamide (0.1 mol) to pyrazinoic acid by alkaline hydrolysis.[5]

-

Esterification: Dissolve the obtained pyrazinoic acid in ethanol, add a few drops of concentrated sulfuric acid, and reflux for 24 hours.[5]

-

Hydrazinolysis: Add 100% hydrazine hydrate (3.0 mol) to the reaction mixture and reflux for an additional 8 hours.[5]

-

Purification: Distill off the excess solvent. The resulting product can be crystallized from aqueous ethanol.[5]

Quantitative Data for Synthesis

The following table summarizes the key quantitative data reported for the synthesis of Pyrazine-2-carbohydrazide.

| Starting Material | Yield (%) | Melting Point (°C) | Reference |

| Pyrazine-2-carboxylic acid | 81 | 170 | [3] |

| Pyrazinamide | Not specified | Not specified | [4][5] |

Analytical Data

The structure and purity of the synthesized Pyrazine-2-carbohydrazide are confirmed through various analytical techniques, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

The characteristic IR absorption peaks for Pyrazine-2-carbohydrazide are presented in the table below.[6]

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (amide and hydrazide) | 3306 - 3180 |

| C-H Stretch (aromatic) | ~3037 |

| C=O Stretch (amide) | ~1648 |

| C=N Stretch (pyrazine ring) | ~1630 |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectral data for Pyrazine-2-carbohydrazide in DMSO-d₆ are summarized in the following table.[6]

| Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Amide proton (NH) | 10.14 | singlet |

| Pyrazine ring proton (H3) | 9.13 | doublet |

| Pyrazine ring proton (H6) | 8.84 | doublet |

| Pyrazine ring proton (H5) | 8.70 | doublet of doublets |

| Hydrazide protons (NH₂) | 4.70 | singlet |

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the synthesis and analysis of Pyrazine-2-carbohydrazide, as well as a proposed signaling pathway for the antimicrobial activity of its derivatives.

Caption: General experimental workflow for the synthesis and analysis.

Caption: Proposed antimicrobial mechanism via DNA gyrase inhibition.

References

The Core Mechanism of Action of Pyrazine-2-Carbohydrazide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine-2-carbohydrazide and its derivatives represent a critical class of compounds in the fight against tuberculosis, with the cornerstone being the first-line drug pyrazinamide (PZA). PZA's unique ability to act on semi-dormant mycobacteria in acidic environments is pivotal to shortening tuberculosis therapy. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of pyrazine-2-carbohydrazide derivatives, focusing on the activation, molecular targets, and resistance mechanisms. The information is curated for researchers, scientists, and drug development professionals to facilitate further research and the design of novel antitubercular agents.

The Prodrug Activation of Pyrazinamide

Pyrazinamide, a derivative of pyrazine-2-carbohydrazide, is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), to exert its antimycobacterial effect.[1][2] This activation is a critical first step in its mechanism of action.

The conversion is catalyzed by the mycobacterial enzyme pyrazinamidase (PZase), which is encoded by the pncA gene.[1][2] Inside the Mycobacterium tuberculosis cell, PZase hydrolyzes the amide bond of PZA, releasing the active POA molecule. The acidic environment found within tuberculous granulomas is thought to facilitate the accumulation of protonated POA, which can readily diffuse back into the mycobacterial cell, leading to intracellular accumulation and subsequent bactericidal effects.[1][3]

Mutations in the pncA gene that result in a loss or reduction of PZase activity are the primary cause of PZA resistance in clinical isolates of M. tuberculosis.[4][5]

The Multifaceted Mechanism of Action of Pyrazinoic Acid

The precise mechanism of action of pyrazinoic acid is still a subject of extensive research, with several proposed targets and pathways. It is likely that POA exerts its bactericidal effect through a combination of these mechanisms.

Disruption of Membrane Energetics and Transport

One of the leading hypotheses is that POA disrupts the membrane potential and interferes with the membrane transport functions of M. tuberculosis.[6][7] As a weak acid, POA can act as a protonophore, carrying protons across the cell membrane and dissipating the proton motive force. This disruption of membrane energetics would inhibit various essential cellular processes that rely on a stable membrane potential, such as nutrient transport and ATP synthesis.[6][8]

Experimental evidence has shown that POA disrupts the membrane potential of M. tuberculosis at an acidic pH.[1] This effect is more pronounced in older, non-replicating bacilli, which naturally have a lower membrane potential, potentially explaining PZA's efficacy against persistent bacteria.[1]

Inhibition of Fatty Acid Synthase I (FAS-I)

An earlier hypothesis suggested that POA inhibits fatty acid synthase I (FAS-I), a crucial enzyme in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[2][9] Inhibition of FAS-I would disrupt cell wall integrity, leading to bacterial death.

However, this mechanism is debated, with some studies showing that POA does not directly inhibit purified mycobacterial FAS-I.[10][11] Conversely, other studies have reported the inhibition of FAS-I by PZA and its analogs, with 5-chloro-PZA showing potent inhibitory activity.[12][13] The conflicting evidence suggests that if FAS-I is a target, the interaction may be complex or indirect.

Targeting Ribosomal Protein S1 (RpsA) and Trans-Translation

Another proposed mechanism involves the binding of POA to the ribosomal protein S1 (RpsA), which would lead to the inhibition of trans-translation.[14] Trans-translation is a quality control mechanism in bacteria that rescues ribosomes stalled on damaged mRNA. Inhibiting this process would lead to an accumulation of non-functional proteins and ultimately cell death.

While initial studies supported this hypothesis, more recent research has cast doubt on RpsA being the primary target of PZA.[3]

Inhibition of Aspartate Decarboxylase (PanD) and Coenzyme A Biosynthesis

A more recent and well-supported mechanism of action is the inhibition of aspartate decarboxylase (PanD), an enzyme involved in the biosynthesis of coenzyme A (CoA).[6][15] CoA is an essential cofactor in numerous metabolic pathways, including fatty acid and amino acid metabolism.

Studies have shown that POA binds to PanD, leading to its degradation and a subsequent depletion of intracellular CoA.[5][16] This inhibition of CoA biosynthesis would have widespread detrimental effects on bacterial metabolism. Mutations in the panD gene have been identified in PZA-resistant strains that do not have mutations in pncA or rpsA, further supporting PanD as a key target of POA.[15][17]

Pyrazine-2-Carbohydrazide Derivatives and Their Antitubercular Activity

Building on the scaffold of pyrazinamide, numerous pyrazine-2-carbohydrazide derivatives have been synthesized and evaluated for their antitubercular activity, with the aim of improving potency, overcoming resistance, and broadening the spectrum of activity.[18][19][20] These derivatives often feature modifications at the hydrazide moiety or substitutions on the pyrazine ring.

Quantitative Antitubercular Activity Data

The following table summarizes the in vitro antitubercular activity of selected pyrazine-2-carbohydrazide derivatives against Mycobacterium tuberculosis H37Rv.

| Compound ID | Derivative Class | MIC (µg/mL) | IC₅₀ (µM) | IC₉₀ (µg/mL) | Reference |

| Pyrazinamide | Standard | 6.25 - 100 | - | 6-50 (pH 5.5) | [21][22] |

| N'-(substituted-benzylidene) pyrazine-2-carbohydrazide | Hydrazone | >100 | - | >100 | [21] |

| N⁴-ethyl-N¹-pyrazinoyl-thiosemicarbazide | Thiosemicarbazide | - | 11.37 µg/mL | 16.87 | [21] |

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | Benzylamino-pyrazine | 6 µM | - | - | [10] |

| Hybrid of PZA and 4-phenylthiazol-2-amine (9b) | Thiazole Hybrid | 0.78 | 2.3 | - | [9] |

| Pyrazine-piperazine-benzamide (6a, 6e, 6h, 6j, 6k) | Piperazine-benzamide | - | 1.35 - 2.18 | - | [17] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the mechanism of action of pyrazine-2-carbohydrazide derivatives.

Synthesis of Pyrazine-2-Carbohydrazide Derivatives

A common synthetic route to pyrazine-2-carbohydrazide derivatives involves a multi-step process starting from pyrazine-2-carboxylic acid.

Protocol for Synthesis of Pyrazine-2-Carbohydrazide: [19][23]

-

Esterification: Dissolve pyrazine-2-carboxylic acid in an alcohol (e.g., methanol or ethanol) with a catalytic amount of concentrated sulfuric acid. Reflux the mixture for an extended period (e.g., 72 hours).

-

Hydrazinolysis: To the resulting ester solution, add hydrazine hydrate and reflux for several hours (e.g., 8 hours).

-

Isolation: Allow the reaction mixture to cool and the solvent to evaporate slowly. The resulting crystals of pyrazine-2-carbohydrazide are then filtered, washed with a cold solvent (e.g., ethanol), and dried.

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

The MABA is a widely used colorimetric method to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[21][22]

Protocol Overview:

-

Preparation of Inoculum: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC at 37°C to mid-log phase.

-

Drug Dilution: Prepare serial dilutions of the test compounds in a 96-well microplate.

-

Inoculation: Add the mycobacterial suspension to each well. Include drug-free and cell-free controls.

-

Incubation: Incubate the plates at 37°C for 5-7 days.

-

Addition of Alamar Blue: Add Alamar Blue solution to each well and incubate for another 24 hours.

-

Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Measurement of Mycobacterial Membrane Potential

The membrane potential of M. tuberculosis can be assessed using fluorescent dyes like 3,3'-diethyloxacarbocyanine iodide (DiOC₂(3)).[3][24]

Protocol Overview: [3]

-

Cell Preparation: Culture M. tuberculosis to mid-log phase, then wash and resuspend the cells in a suitable buffer (e.g., PBS).

-

Staining: Add DiOC₂(3) to the cell suspension. A depolarized control is prepared by pre-treating the cells with a proton ionophore like carbonyl cyanide m-chlorophenylhydrazone (CCCP).

-

Incubation: Incubate the samples at room temperature.

-

Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The ratio of red to green fluorescence is measured. A decrease in this ratio in the presence of the test compound indicates a disruption of the membrane potential.

Fatty Acid Synthase I (FAS-I) Inhibition Assay

The inhibition of FAS-I can be measured using a spectrophotometric assay that monitors the consumption of NADPH.[12][25]

Protocol Overview: [25]

-

Enzyme Purification: Purify FAS-I from a suitable Mycobacterium strain.

-

Assay Mixture: Prepare an assay mixture containing the purified enzyme, substrates (acetyl-CoA and malonyl-CoA), NADPH, and buffer.

-

Initiation of Reaction: Start the reaction by adding one of the substrates.

-

Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Inhibition Studies: Perform the assay in the presence of various concentrations of the inhibitor to determine its effect on the enzyme activity and to calculate kinetic parameters such as the inhibition constant (Ki).

Isothermal Titration Calorimetry (ITC) for Drug-Target Binding

ITC is a biophysical technique used to quantify the binding affinity of a ligand (e.g., POA) to a protein (e.g., PanD).[5]

Protocol Overview:

-

Sample Preparation: Prepare solutions of the purified target protein and the ligand in the same buffer.

-

ITC Experiment: Place the protein solution in the sample cell of the calorimeter and the ligand solution in the injection syringe.

-

Titration: Inject small aliquots of the ligand into the protein solution at constant temperature.

-

Data Analysis: The heat changes associated with each injection are measured. The resulting data are fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Conclusion

The mechanism of action of pyrazine-2-carbohydrazide derivatives, particularly pyrazinamide, is complex and continues to be an active area of investigation. While the prodrug activation by pyrazinamidase is well-established, the downstream effects of the active form, pyrazinoic acid, appear to be multifactorial. The disruption of membrane energetics and the inhibition of coenzyme A biosynthesis via the targeting of PanD are currently the most strongly supported mechanisms. The development of novel pyrazine-2-carbohydrazide derivatives with improved activity against drug-resistant strains of M. tuberculosis remains a promising avenue for future tuberculosis drug discovery. This guide provides a foundational understanding of the core mechanisms and experimental approaches to aid in these research endeavors.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Frontiers | Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores [frontiersin.org]

- 3. bio-protocol.org [bio-protocol.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Aspartate decarboxylase (PanD) as a new target of pyrazinamide in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrazinoic Acid Efflux Rate in Mycobacterium Tuberculosis is a better proxy of Pyrazinamide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazinoic Acid Decreases the Proton Motive Force, Respiratory ATP Synthesis Activity, and Cellular ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and antimycobacterial activity of hybrid molecules combining pyrazinamide with a 4-phenylthiazol-2-amine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Effects of Pyrazinamide on Fatty Acid Synthesis by Whole Mycobacterial Cells and Purified Fatty Acid Synthase I - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of isolated Mycobacterium tuberculosis fatty acid synthase I by pyrazinamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. journals.asm.org [journals.asm.org]

- 16. Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. chemicaljournal.org [chemicaljournal.org]

- 20. Aspartate decarboxylase (PanD) as a new target of pyrazinamide in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mc.minia.edu.eg [mc.minia.edu.eg]

- 22. Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. jyoungpharm.org [jyoungpharm.org]

- 24. researchgate.net [researchgate.net]

- 25. Inhibition of Isolated Mycobacterium tuberculosis Fatty Acid Synthase I by Pyrazinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Pyrazine-2-Carbohydrazide: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine-2-carbohydrazide is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry, primarily as a key intermediate in the synthesis of various derivatives with potential therapeutic applications. Its structural relationship to pyrazinamide, a first-line antituberculosis drug, has made it a focal point for the development of novel antimicrobial agents. This technical guide provides a comprehensive review of the literature on pyrazine-2-carbohydrazide, covering its history, synthesis, chemical properties, biological activities, and mechanisms of action. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

History and Discovery

The history of pyrazine-2-carbohydrazide is intrinsically linked to the development of its amide analog, pyrazinamide. Pyrazinamide was first synthesized and patented in 1936.[1] However, its potent antitubercular activity was not recognized until 1952.[1] The discovery was remarkable as pyrazinamide showed no in vitro activity at neutral pH, a characteristic that would typically deter further investigation for in vivo efficacy.[1] The exploration of pyrazine derivatives was spurred by the known antitubercular activity of nicotinamide, a structurally similar compound.[1][2] This led to the investigation of various pyrazine analogs, including the synthesis of pyrazine-2-carbohydrazide as a key intermediate for creating a diverse library of compounds.

Synthesis and Chemical Properties

Pyrazine-2-carbohydrazide is typically synthesized from pyrazinamide or pyrazine-2-carboxylic acid. The common synthetic routes are outlined below.

Synthesis from Pyrazinamide

A prevalent method involves the hydrolysis of pyrazinamide to pyrazinoic acid, followed by esterification and subsequent reaction with hydrazine hydrate.[4]

Caption: Synthesis of Pyrazine-2-carbohydrazide from Pyrazinamide.

Synthesis from Pyrazine-2-carboxylic Acid

A more direct route starts with pyrazine-2-carboxylic acid, which is first esterified and then treated with hydrazine hydrate.[5]

Caption: Synthesis of Pyrazine-2-carbohydrazide from Pyrazine-2-carboxylic Acid.

Chemical Properties

A summary of the key chemical properties of pyrazine-2-carbohydrazide is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₄O | [6] |

| Molecular Weight | 138.13 g/mol | [6] |

| CAS Number | 768-05-8 | [6] |

| Melting Point | 170 °C | [6] |

| Appearance | White to light yellow powder/crystal | [6] |

| SMILES | C1=CN=C(C=N1)C(=O)NN | [7] |

| InChIKey | OHFIJHDYYOCZME-UHFFFAOYSA-N | [7] |

Biological Activities and Mechanism of Action

The primary biological activity of pyrazine-2-carbohydrazide and its derivatives is their antimicrobial effect, particularly against Mycobacterium tuberculosis. It also exhibits potential as an anticancer and anti-inflammatory agent.

Antimicrobial Activity

Pyrazine-2-carbohydrazide serves as a scaffold for the synthesis of numerous derivatives with potent antimicrobial properties.[4] The mechanism of action is closely related to that of pyrazinamide. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[1] POA disrupts the membrane potential and interferes with energy production in M. tuberculosis, particularly in the acidic environment of granulomas.[1] It is hypothesized that derivatives of pyrazine-2-carbohydrazide may act through similar pathways or serve as prodrugs that are hydrolyzed to release active hydrazide or pyrazinoic acid moieties. Some derivatives have been shown to inhibit the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), which is essential for mycobacterial cell wall synthesis.

The following table summarizes the antimicrobial activity of some pyrazine-2-carbohydrazide derivatives.

| Compound Code | Substituent (-R) | Test Organism | Zone of Inhibition (mm) at 250 µg/ml | MIC (µg/ml) | Reference |

| PH 1 | -CH=CHC₆H₅ | S. aureus | 9.8 ± 0.05 | - | [8] |

| B. subtilis | 6.8 ± 0.05 | - | [8] | ||

| PH 2 | -CH=CH-CH=CHC₆H₅ | S. aureus | - | 200 | [8] |

| B. subtilis | - | 180 | [8] | ||

| PH 4 | -CH=CHC₆H₄-p-OCH₃ | S. aureus | - | 210 | [8] |

| B. subtilis | - | 200 | [8] | ||

| PH 5 | -CH=CHC₆H₄-o-Cl | E. coli | 8.2 ± 0.1 | - | [8] |

| PH 12 | -CH=CHC₆H₄-m-OH | S. typhi | - | 230 | [8] |

| Ofloxacin (Standard) | - | S. aureus | 22.4 ± 0.09 | 100 | [8] |

| B. subtilis | 24.2 ± 0.08 | 100 | [8] | ||

| E. coli | 25.4 ± 0.05 | 100 | [8] | ||

| S. typhi | 23.5 ± 0.07 | 100 | [8] |

Anticancer and Anti-inflammatory Activity

Preliminary studies suggest that pyrazine derivatives, including those derived from pyrazine-2-carbohydrazide, may possess anticancer and anti-inflammatory properties.[9] The proposed mechanisms often involve the inhibition of kinase signaling pathways that are crucial for cancer cell proliferation and survival.[10] For instance, some pyrazine-based compounds have been investigated as inhibitors of protein tyrosine phosphatases, which are implicated in cancer development.[11]

Pharmacokinetics and Toxicity

Specific pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicity data for pyrazine-2-carbohydrazide are limited in the public domain. However, data for the closely related compound, pyrazinamide, can provide some insights.

Pyrazinamide is well-absorbed orally with a bioavailability of over 90%.[1] It is metabolized in the liver to pyrazinoic acid, which is then further metabolized and excreted by the kidneys.[1] The elimination half-life of pyrazinamide is approximately 9 to 10 hours.[1]

| Parameter | Pyrazinamide Value | Reference |

| Bioavailability | >90% | [1] |

| Metabolism | Liver | [1] |

| Elimination Half-life | 9-10 hours | [1] |

| Excretion | Kidney | [1] |

Common side effects associated with pyrazinamide include nausea, loss of appetite, and muscle and joint pains.[1] More severe side effects can include liver toxicity and gout.[1] It is plausible that pyrazine-2-carbohydrazide and its derivatives may exhibit similar pharmacokinetic and toxicity profiles, but dedicated studies are required for confirmation.

Experimental Protocols

General Synthesis of Pyrazine-2-carbohydrazide Derivatives

The synthesis of pyrazine-2-carbohydrazide derivatives, specifically hydrazones, typically involves the condensation of pyrazine-2-carbohydrazide with various aldehydes or ketones.[4]

Caption: General workflow for the synthesis of Pyrazine-2-carbohydrazide derivatives.

Detailed Protocol:

-

Dissolve pyrazine-2-carbohydrazide (0.05 mol) in 10 ml of ethanol.[4]

-

Add a solution of the desired aromatic or substituted aldehyde (0.05 mol) in ethanol to the pyrazine-2-carbohydrazide solution.[4]

-

Reflux the reaction mixture for 4 hours.[4]

-

After cooling the mixture, filter the resulting precipitate.[4]

-

Dry the precipitate and recrystallize it from aqueous ethanol to obtain the purified derivative.[4]

In Vitro Antimicrobial Activity Assay (Agar Cup Plate Method)

This method is commonly used to evaluate the antimicrobial activity of synthesized compounds.[4]

Caption: Workflow for the Agar Cup Plate Method for antimicrobial testing.

Detailed Protocol:

-

Prepare Muller Hinton agar medium and sterilize by autoclaving at 120°C (15 lb/in²) for 30 minutes.[4]

-

Inoculate approximately 30 ml of the molten nutrient agar medium with the respective bacterial strain (e.g., 6 ml of inoculum to 300 ml of medium).[4]

-

Aseptically transfer the inoculated medium into sterilized petri dishes (10 cm diameter) and allow it to solidify.[4]

-

Using a sterile borer, create three wells of 6 mm diameter in each plate.[4]

-

Prepare a 250 µg/ml concentration of the test compound in dimethyl sulfoxide (DMSO). Use a standard antibiotic (e.g., ofloxacin) as a positive control.[4]

-

Accurately transfer 0.1 ml of the test and standard solutions into the wells using a micropipette.[4]

-

Allow the plates to stand at room temperature for 2 hours to permit diffusion of the solutions into the medium.[4]

-

Incubate the petri dishes at 37±1°C for 24 hours.[4]

-

After incubation, measure the diameter of the zone of inhibition around each well.[4]

Signaling Pathways

Direct evidence for the modulation of specific signaling pathways by pyrazine-2-carbohydrazide is currently limited. The primary mechanism of its precursor, pyrazinamide, involves metabolic activation and subsequent disruption of cellular functions in M. tuberculosis rather than direct interaction with a specific host signaling pathway.

However, the broader class of pyrazine derivatives has been shown to interact with various signaling pathways, particularly in the context of cancer. These compounds can act as kinase inhibitors, affecting pathways such as the RAS-ERK signaling pathway, which is crucial for cell proliferation and survival.[12]

Caption: Potential inhibition of kinase signaling by pyrazine derivatives.

Further research is necessary to elucidate the specific signaling pathways that may be modulated by pyrazine-2-carbohydrazide and its derivatives in both microbial and host cells.

Conclusion

Pyrazine-2-carbohydrazide is a versatile chemical intermediate with a rich history tied to the development of antitubercular drugs. Its synthesis is well-established, and it serves as a valuable scaffold for the creation of a wide range of derivatives with significant antimicrobial and potential anticancer and anti-inflammatory activities. While the precise mechanism of action and a comprehensive pharmacokinetic and toxicity profile of the parent compound require further investigation, the existing body of literature provides a strong foundation for future research and development. This technical guide consolidates the current knowledge on pyrazine-2-carbohydrazide, offering a valuable resource for scientists and professionals in the field of drug discovery. The provided experimental protocols and structured data aim to facilitate further exploration of this promising class of compounds.

References

- 1. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 2. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. newtbdrugs.org [newtbdrugs.org]

- 4. jyoungpharm.org [jyoungpharm.org]

- 5. chemicaljournal.org [chemicaljournal.org]

- 6. Pyrazine-2-carbohydrazide | 768-05-8 | FP02880 | Biosynth [biosynth.com]

- 7. Pyrazine-2-Carboxylic Acid Hydrazide | C5H6N4O | CID 258796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biosynce.com [biosynce.com]

- 10. benchchem.com [benchchem.com]

- 11. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The "Pyrazine-2-Carbohydrazide" Scaffold: A Versatile Core in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the development of a wide array of therapeutic agents. When functionalized with a carbohydrazide group at the 2-position, the resulting "Pyrazine-2-carbohydrazide" core emerges as a particularly versatile platform for the design and synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the significant biological activities associated with this scaffold, with a focus on its antimicrobial, anticancer, and anti-inflammatory potential. Detailed experimental protocols, quantitative bioactivity data, and visual representations of mechanistic pathways are presented to serve as a valuable resource for researchers in the field of drug discovery and development.

Synthesis of the Pyrazine-2-Carbohydrazide Scaffold and Its Derivatives

The foundational pyrazine-2-carbohydrazide molecule is typically synthesized from pyrazinoic acid or its ester derivatives.[1] A common synthetic route involves the esterification of pyrazinoic acid, followed by hydrazinolysis of the resulting ester.[2] This core scaffold can then be readily modified, most commonly through condensation with a variety of aldehydes or ketones to yield a diverse library of N-substituted pyrazine-2-carbohydrazide derivatives, often referred to as pyrazine hydrazones.[2][3]

General Synthetic Protocol:

A two-step synthesis is generally employed to produce pyrazine-2-carbohydrazide derivatives.

Step 1: Synthesis of Pyrazine-2-carbohydrazide Pyrazinoic acid is first converted to its methyl or ethyl ester. This is typically achieved by refluxing the acid in the corresponding alcohol (methanol or ethanol) with a catalytic amount of sulfuric acid.[2] The resulting pyrazinoate is then reacted with hydrazine hydrate, usually in an alcoholic solvent under reflux, to yield pyrazine-2-carbohydrazide.[2][4]

Step 2: Synthesis of N'-Substituted Pyrazine-2-carbohydrazide Derivatives (Hydrazones) The synthesized pyrazine-2-carbohydrazide is then condensed with a selected aldehyde or ketone. This reaction is typically carried out by refluxing equimolar amounts of the carbohydrazide and the carbonyl compound in an alcoholic solvent, often with a catalytic amount of acid.[2] The resulting hydrazone product often precipitates from the reaction mixture upon cooling and can be purified by recrystallization.

Antimicrobial Activity

The pyrazine-2-carbohydrazide scaffold is perhaps most famously represented by pyrazinamide, a first-line antitubercular drug.[5] This has spurred extensive research into the antimicrobial properties of its derivatives against a variety of bacterial and fungal pathogens.

Mechanism of Action:

The antimicrobial mechanism of pyrazine-2-carbohydrazide derivatives is multifaceted and can vary depending on the specific derivative and the target organism. In the case of Mycobacterium tuberculosis, pyrazinamide acts as a prodrug. It is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase.[5][6] POA is believed to disrupt membrane transport and energetics, inhibit fatty acid synthase I (FAS-I), and interfere with coenzyme A biosynthesis, ultimately leading to bacterial cell death, particularly in the acidic environment of granulomas.[5][6][7] Resistance to pyrazinamide is often associated with mutations in the pncA gene, which encodes for pyrazinamidase.[8]

Quantitative Antimicrobial Activity Data:

Numerous studies have reported the in vitro antimicrobial activity of pyrazine-2-carbohydrazide derivatives against a panel of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

| Compound ID | Substituent (R) | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | S. typhi MIC (µg/mL) | Reference |

| PH02 | -CH=CH-C₆H₅ | 200 | 180 | - | - | [2] |

| PH04 | -C₆H₄-p-OCH₃ | 210 | 200 | - | - | [2] |

| PH06 | -C₆H₄-m-Cl | - | - | 200 | - | [2] |

| PH08 | -C₆H₄-o-NO₂ | 180 | 180 | - | - | [2] |

| PH10 | -C₆H₄-p-NO₂ | 190 | 190 | - | - | [2] |

| PH12 | -C₆H₄-m-OH | - | - | - | 230 | [2] |

| PH14 | -C₆H₄-p-N(CH₃)₂ | - | - | - | 200 | [2] |

| Ofloxacin | (Standard) | - | - | - | - | [2] |

Note: '-' indicates data not reported or activity not observed at the tested concentrations.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Agar Cup Plate Method)

This method is widely used for preliminary screening of antimicrobial activity.[9]

-

Media Preparation: Mueller-Hinton agar medium is prepared and sterilized by autoclaving at 121°C for 15 minutes. The sterile molten agar is then cooled to 45-50°C.

-

Inoculation: A standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard) is uniformly seeded into the molten agar.

-

Plate Preparation: The inoculated agar is poured into sterile Petri dishes and allowed to solidify. Wells of a specific diameter (e.g., 6 mm) are then aseptically bored into the agar.

-

Compound Application: A defined volume of the test compound solution (at a specific concentration, e.g., 250 µg/mL in a suitable solvent like DMSO) is added to each well. A standard antibiotic (e.g., ofloxacin) and the solvent alone serve as positive and negative controls, respectively.[9]

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Data Analysis: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity. The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Anticancer Activity

Derivatives of the pyrazine-2-carbohydrazide scaffold have demonstrated significant cytotoxic activity against various cancer cell lines, positioning them as promising candidates for anticancer drug development.

Mechanism of Action:

The anticancer mechanisms of pyrazine-2-carbohydrazide derivatives are diverse and appear to be cell-line and compound-specific. One of the prominent mechanisms involves the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.[10] For instance, some pyrazine derivatives have been shown to inhibit the MAPK signaling pathway, which is often dysregulated in cancer.[11] Additionally, the planar structure of the pyrazine ring can facilitate intercalation with DNA, leading to the disruption of DNA replication and transcription, and ultimately inducing apoptosis.[10]

Quantitative Anticancer Activity Data:

The in vitro anticancer activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3e | A549 (Lung) | 43.38 | [12] |

| 18 | HCT-116 (Colon) | >50 | [1] |

| 18 | OVCAR-8 (Ovarian) | 39.7 | [1] |

| 18 | HL-60 (Leukemia) | 28.6 | [1] |

| 18 | SF-295 (Glioblastoma) | 35.4 | [1] |

| Doxorubicin | (Standard) | Varies by cell line | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][13]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.[14]

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) used to dissolve the compounds. The plates are then incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[13][14]

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[13]

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity

The anti-inflammatory potential of the pyrazine-2-carbohydrazide scaffold is an emerging area of interest. Inflammation is a complex biological response, and its dysregulation is implicated in numerous chronic diseases. The modulation of key inflammatory pathways by small molecules is a major focus of drug discovery.

Mechanism of Action:

The anti-inflammatory effects of pyrazine derivatives are thought to be mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[15] By inhibiting these pathways, pyrazine-2-carbohydrazide derivatives can potentially reduce the production of inflammatory mediators.

Quantitative Anti-inflammatory Activity Data:

While extensive quantitative data for a wide range of pyrazine-2-carbohydrazide derivatives is still emerging, some studies on related hydrazone-containing compounds have shown promising in vivo anti-inflammatory activity in the carrageenan-induced paw edema model.

| Compound ID | Dose (mg/kg) | Time (hours) | % Inhibition of Edema | Reference |

| Compound 1 | 20 | 2 | Significant | [16] |

| Compound 1 | 20 | 3 | Significant | [16] |

| Compound 1 | 40 | 2 | Significant | [16] |

| Compound 1 | 40 | 3 | Significant | [16] |

| Compound 1A | 20 | 2 | Significant | [16] |

| Compound 1A | 20 | 3 | Significant | [16] |

| Compound 1A | 20 | 4 | Significant | [16] |

| Diclofenac | 25 | - | (Standard) | [8] |

Note: "Compound 1" is N-pyrrolylcarbohydrazide and "Compound 1A" is a pyrrole hydrazone derivative. "Significant" indicates a statistically significant reduction in paw edema compared to the control group.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model for screening acute anti-inflammatory activity.[8]

-

Animal Acclimatization and Grouping: Wistar rats are acclimatized to laboratory conditions and divided into groups (e.g., control, standard, and test groups).

-

Compound Administration: The test compounds are administered orally or intraperitoneally at various doses. The standard group receives a known anti-inflammatory drug (e.g., diclofenac), and the control group receives the vehicle.[8]

-

Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of a phlogistic agent, typically a 1% solution of carrageenan, is administered into the right hind paw of each rat.[8]

-

Measurement of Paw Edema: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection, usually with a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the average paw volume in the control group and V_t is the average paw volume in the treated group.

Conclusion and Future Perspectives

The "Pyrazine-2-carbohydrazide" scaffold represents a highly promising and versatile core structure in the field of medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including potent antimicrobial, anticancer, and emerging anti-inflammatory properties. The established synthetic routes allow for the generation of diverse chemical libraries, enabling extensive structure-activity relationship studies to optimize potency and selectivity.

Future research in this area should focus on several key aspects:

-

Elucidation of Detailed Mechanisms: While general mechanisms of action have been proposed, further studies are needed to identify the specific molecular targets and signaling pathways modulated by these compounds, particularly for their anticancer and anti-inflammatory effects.

-

Expansion of Anti-inflammatory Studies: The anti-inflammatory potential of this scaffold is a relatively underexplored area. Comprehensive in vitro and in vivo studies are warranted to identify lead compounds and elucidate their mechanisms of action.

-

Optimization of Pharmacokinetic Properties: In silico and in vitro ADME (absorption, distribution, metabolism, and excretion) studies will be crucial for optimizing the drug-like properties of promising lead compounds.

-

Synergistic Combination Therapies: Investigating the potential of pyrazine-2-carbohydrazide derivatives in combination with existing drugs could lead to more effective treatment strategies, particularly for drug-resistant infections and cancers.

References

- 1. 3-Formyl-2-pyrazinecarboxylic Acid|CAS 865061-50-3 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 7. Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 8. mdpi.com [mdpi.com]

- 9. jyoungpharm.org [jyoungpharm.org]

- 10. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. storage.imrpress.com [storage.imrpress.com]

- 12. jyoungpharm.in [jyoungpharm.in]

- 13. researchgate.net [researchgate.net]

- 14. Biology and chemistry of the inhibition of nitric oxide synthases by pteridine-derivatives as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antimicrobial Potential of Pyrazine-2-Carbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the antimicrobial spectrum of pyrazine-2-carbohydrazide and its derivatives, offering a comprehensive overview of their activity against a range of microbial pathogens. This document details quantitative antimicrobial data, elucidates key mechanisms of action, and provides standardized experimental protocols to aid in the research and development of novel antimicrobial agents based on this promising scaffold.

Antimicrobial Spectrum: A Quantitative Overview

Derivatives of pyrazine-2-carbohydrazide have demonstrated a broad spectrum of antimicrobial activity, exhibiting inhibitory effects against Gram-positive and Gram-negative bacteria, as well as significant potential against Mycobacterium tuberculosis and certain fungal species. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Antibacterial Activity

Studies have shown that pyrazine-2-carbohydrazide derivatives are generally more potent against Gram-positive bacteria compared to Gram-negative bacteria.[1][2] The tables below summarize the MIC values of various pyrazine-2-carbohydrazide derivatives against common bacterial pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazine-2-Carbohydrazide Derivatives against Gram-Positive Bacteria

| Compound ID | Derivative Substitution | Staphylococcus aureus (µg/mL) | Bacillus subtilis (µg/mL) |

| PH2 | N'-[3-phenylprop-2-en-1-ylidene] | 200 | 180 |

| PH4 | N'-[(4-methoxyphenyl) methylene] | 210 | 200 |

| PH8 | N'-[(2-nitrophenyl) methylene] | 180 | 180 |

| PH10 | N'-[(4-nitrophenyl) methylene] | 190 | 190 |

| P2 | (4-(pyrimidin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone | 6.25 | 25 |

| P4 | (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone | 6.25 | 25 |

| Ofloxacin (Standard) | - | - | - |

Data compiled from multiple sources.[1][3]

Table 2: Minimum Inhibitory Concentration (MIC) of Pyrazine-2-Carbohydrazide Derivatives against Gram-Negative Bacteria

| Compound ID | Derivative Substitution | Escherichia coli (µg/mL) | Salmonella typhi (µg/mL) | Pseudomonas aeruginosa (µg/mL) |

| PH6 | N'-[(3-chlorophenyl) methylene] | 200 | - | - |

| PH12 | N'-[(3-hydroxyphenyl) methylene] | - | 230 | - |

| PH14 | N'-[(4-dimethylaminophenyl) methylene] | - | 200 | - |

| P3 | (4-(pyrimidin-2-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone | 50 | - | - |

| P4 | (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone | 50 | - | - |

| P6 | (4-(6-methylpyrazin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone | - | - | 25 |

| P7 | (3-aminopyrazin-2-yl)(4-(6-methylpyrazin-2-yl)piperazin-1-yl)methanone | 50 | - | 25 |

| P9 | (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(3-aminopyrazin-2-yl)methanone | 50 | - | 25 |

| Ofloxacin (Standard) | - | - | - | - |

Data compiled from multiple sources.[1][3]

Antitubercular Activity

Pyrazine-2-carbohydrazide is a core structural component of pyrazinamide, a first-line antituberculosis drug. Consequently, its derivatives have been extensively investigated for their activity against Mycobacterium tuberculosis. Several derivatives have shown promising activity against drug-susceptible and drug-resistant strains.[4]

Table 3: Minimum Inhibitory Concentration (MIC) of Pyrazine-2-Carbohydrazide Derivatives against Mycobacterium tuberculosis H37Rv

| Compound ID | Derivative Substitution | MIC (µg/mL) |

| Compound 4 | N4-ethyl-N1-pyrazinoyl-thiosemicarbazide | 16.87 (IC90) |

| Compound 8 | 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | 1.56 |

| Compound 9 | 3-[(4-aminobenzyl)amino]pyrazine-2-carboxamide | 6.25 |

| Compound 14 | (Structure not specified) | 1.95 (DS), 3.9 (MDR), 15.63 (XDR) |

| Compound 19 | (Structure not specified) | 1.95 (DS), 3.9 (MDR), 7.81 (XDR) |

| Compound 24 | (Structure not specified) | 0.98 (DS), 1.95 (MDR), 3.9 (XDR) |

| Pyrazinamide (Standard) | - | 6.25 - 50 |

DS: Drug-Susceptible, MDR: Multi-Drug Resistant, XDR: Extensively Drug-Resistant. Data compiled from multiple sources.[4][5][6]

Antifungal Activity

The antifungal potential of pyrazine-2-carbohydrazide derivatives is an emerging area of research. Certain derivatives have demonstrated inhibitory activity against pathogenic fungi.

Table 4: Antifungal Activity of Pyrazine-2-Carbohydrazide Derivatives

| Compound ID | Derivative Substitution | Candida albicans (MIC in µg/mL) |

| P4 | (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone | 3.125 |

| P10 | (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone | 3.125 |

Data compiled from a study on pyrazine-2-carboxylic acid derivatives.[3]

Mechanisms of Action

The antimicrobial activity of pyrazine-2-carbohydrazide derivatives is attributed to their ability to interfere with essential cellular processes in microorganisms. The primary mechanisms identified to date involve the inhibition of crucial enzymes in bacterial and fungal cell wall synthesis.

Inhibition of DprE1 in Mycobacterium tuberculosis

A key target of pyrazine-2-carbohydrazide derivatives in Mycobacterium tuberculosis is the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[7] This enzyme is a critical component of the pathway responsible for the biosynthesis of arabinan, an essential component of the mycobacterial cell wall.[1][7] Inhibition of DprE1 disrupts the production of decaprenylphosphoryl-β-D-arabinose (DPA), the arabinose donor for arabinan synthesis, ultimately leading to cell death.[1][7]

References

- 1. benchchem.com [benchchem.com]

- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 3. rjpbcs.com [rjpbcs.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation | MDPI [mdpi.com]

- 7. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]

Pyrazine-2-Carbohydrazide: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pyrazine-2-carbohydrazide, a heterocyclic compound incorporating a pyrazine ring and a hydrazide functional group, has emerged as a pivotal precursor in the landscape of organic synthesis. Its unique structural features and reactivity have positioned it as a valuable building block for the development of a diverse array of novel molecules, particularly in the realm of medicinal chemistry. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of pyrazine-2-carbohydrazide, with a focus on its role in the generation of compounds with significant biological activities.

Synthesis of Pyrazine-2-Carbohydrazide

The primary synthetic routes to pyrazine-2-carbohydrazide typically commence from either pyrazine-2-carboxylic acid or its amide derivative, pyrazinamide. The general workflow involves an initial esterification of the carboxylic acid, followed by hydrazinolysis of the resulting ester.

Caption: Synthetic workflow for pyrazine-2-carbohydrazide.

Experimental Protocol: Synthesis from Pyrazine-2-Carboxylic Acid

A common and effective method for the laboratory-scale synthesis of pyrazine-2-carbohydrazide is detailed below.[1][2][3]

Step 1: Esterification of Pyrazine-2-Carboxylic Acid

-

Dissolve pyrazine-2-carboxylic acid (0.01 mol, 1.24 g) in 50 mL of methanol.[1][3]

-

Add a few drops of concentrated sulfuric acid to the solution to act as a catalyst.[1][3]

Step 2: Hydrazinolysis of the Ester

-

To the solution containing the methyl pyrazine-2-carboxylate from the previous step, add 100% hydrazine hydrate (0.3 mol).[1][3]

-

Reflux the resulting mixture for an additional 8 hours.[1][3]

Step 3: Crystallization and Purification

-

Allow the reaction mixture to cool to room temperature.

-

Slowly evaporate the solvent to facilitate the formation of orange crystals of pyrazine-2-carbohydrazide.[1][3]

This procedure typically affords the target compound in good yield. For instance, one study reported a yield of 81% with a melting point of 170 °C.[1]

Applications in the Synthesis of Bioactive Molecules

Pyrazine-2-carbohydrazide serves as a versatile scaffold for the synthesis of a wide range of derivatives, with Schiff bases (hydrazones) being a prominent class. These derivatives have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial and anticancer properties.[4][5][6]

Synthesis of Schiff Base Derivatives

The condensation reaction between pyrazine-2-carbohydrazide and various aromatic aldehydes is a straightforward and efficient method for generating a library of Schiff base derivatives.[1][4][6]

Caption: General scheme for Schiff base synthesis.

Experimental Protocol: General Synthesis of Schiff Bases

The following protocol outlines a general procedure for the synthesis of N'-substituted pyrazine-2-carbohydrazides.[1][4][6]

-

Dissolve pyrazine-2-carbohydrazide (10 mmol) in 40 mL of absolute ethanol with stirring.[1]

-

Add the desired substituted aromatic aldehyde (10 mmol) to the solution.[1]

-

Reflux the reaction mixture for 6 hours.[1]

-

Reduce the volume of the solution and allow it to cool and evaporate slowly at room temperature.[1]

-

Recrystallize the resulting solid product from ethanol to obtain the purified Schiff base.[1]

Antimicrobial Activity of Pyrazine-2-Carbohydrazide Derivatives

Derivatives of pyrazine-2-carbohydrazide have demonstrated promising antimicrobial activity against a range of bacterial strains. The structural modifications achieved through the formation of Schiff bases can enhance the lipophilicity of the parent molecule, potentially leading to increased intracellular concentration and improved efficacy.[4]

Table 1: Antimicrobial Activity of Selected Pyrazine-2-Carbohydrazide Derivatives

| Compound ID | R' Group (Substituent on Aldehyde) | Antibacterial Activity (Gram-positive) | Antibacterial Activity (Gram-negative) |

| PH 1 | -H | Active | Less Active |

| PH 2 | -CH=CH-Ph | Active | Less Active |

| PH 3 | 2-Furyl | Active | Less Active |

| PH 4 | 4-OCH₃ | Active | Less Active |

| PH 5 | 2-Cl | Active | Less Active |

| PH 6 | 3-Cl | Active | Less Active |

| PH 8 | 4-NO₂ | Active | Less Active |

| PH 9 | 2-OH | Active | Less Active |

| PH 10 | 4-OH | Active | Less Active |

Data synthesized from multiple sources.[4][6] The term "Active" indicates reported inhibitory effects, while "Less Active" suggests weaker or no significant activity compared to Gram-positive strains.

Anticancer Potential of Pyrazine-2-Carbohydrazide Derivatives

Recent research has explored the anticancer properties of pyrazine-2-carbohydrazide derivatives. By employing molecular hybridization techniques, new series of compounds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[5]

Table 2: Anticancer Activity of Selected Hybrid Molecules

| Compound ID | Target Cell Line | IC₅₀ (µM) |

| 12a | A549 (Lung Cancer) | 19 ± 0.50 |

| 13a | A549 (Lung Cancer) | 17 ± 0.5 |

Data extracted from a study on hybrid molecules incorporating a pyrazine-2-carbohydrazide moiety.[5]

Characterization of Pyrazine-2-Carbohydrazide and its Derivatives

The structural elucidation and purity assessment of pyrazine-2-carbohydrazide and its derivatives are crucial steps in their synthesis and application. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Table 3: Spectroscopic and Analytical Data